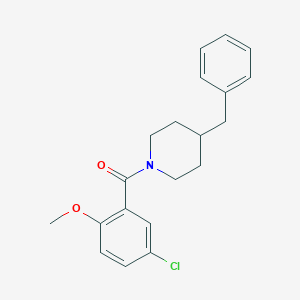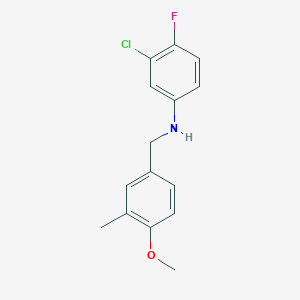
4-benzyl-1-(5-chloro-2-methoxybenzoyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-benzyl-1-(5-chloro-2-methoxybenzoyl)piperidine is a chemical compound that belongs to the piperidine family. It is a synthetic compound that has been widely used in scientific research. The compound has been synthesized using various methods, and it has been found to have significant biochemical and physiological effects.
作用機序
The mechanism of action of 4-benzyl-1-(5-chloro-2-methoxybenzoyl)piperidine is based on its ability to inhibit the reuptake of dopamine by the DAT. The compound binds to the DAT and prevents the uptake of dopamine into the presynaptic neuron, leading to an increase in dopamine concentration in the synaptic cleft. This increase in dopamine concentration leads to an enhanced dopaminergic neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been found to increase locomotor activity and induce stereotypic behaviors in animals. It has also been found to increase dopamine release in the striatum and nucleus accumbens, two brain regions that are involved in reward and motivation. The compound has also been found to increase the expression of immediate early genes such as c-fos, which are markers of neuronal activation.
実験室実験の利点と制限
One of the main advantages of 4-benzyl-1-(5-chloro-2-methoxybenzoyl)piperidine is its high selectivity for the DAT. This makes it a useful tool for studying the role of dopamine in various physiological processes. However, the compound has a short half-life and is rapidly metabolized in vivo, which limits its use in animal studies. The compound is also sensitive to light and air, which requires careful handling and storage.
将来の方向性
There are several future directions for the study of 4-benzyl-1-(5-chloro-2-methoxybenzoyl)piperidine. One direction is to study the role of dopamine in various neurological and psychiatric disorders such as schizophrenia, depression, and Parkinson's disease. Another direction is to develop new compounds that target the DAT with higher potency and selectivity. Finally, the use of this compound in combination with other drugs could lead to the development of new treatments for addiction and other disorders.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely used in scientific research. The compound has been synthesized using various methods, and it has been found to have significant biochemical and physiological effects. The compound has a high selectivity for the DAT, which makes it a useful tool for studying the role of dopamine in various physiological processes. The compound has limitations in terms of its short half-life and sensitivity to light and air, which requires careful handling and storage. There are several future directions for the study of this compound, including the study of its role in various neurological and psychiatric disorders and the development of new compounds with higher potency and selectivity.
合成法
The synthesis of 4-benzyl-1-(5-chloro-2-methoxybenzoyl)piperidine has been achieved using various methods. One of the most common methods is the reaction of 5-chloro-2-methoxybenzoic acid with benzylamine and piperidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction yields the desired product in good yield and purity. Other methods such as the use of N-acyl piperidine derivatives have also been reported.
科学的研究の応用
4-benzyl-1-(5-chloro-2-methoxybenzoyl)piperidine has been widely used in scientific research. It has been found to be a potent and selective inhibitor of the dopamine transporter (DAT). The compound has been used to study the role of dopamine in various physiological processes such as reward, motivation, and addiction. It has also been used to study the mechanism of action of drugs that target the DAT, such as cocaine and amphetamines.
特性
IUPAC Name |
(4-benzylpiperidin-1-yl)-(5-chloro-2-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO2/c1-24-19-8-7-17(21)14-18(19)20(23)22-11-9-16(10-12-22)13-15-5-3-2-4-6-15/h2-8,14,16H,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHJBIKDJHQQNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5788509.png)
![methyl 2-[(2-fluorobenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5788520.png)
![N~1~-(3-methoxyphenyl)-N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5788532.png)
![4-[2-(8-quinolinyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5788537.png)


![2-methoxy-6-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5788547.png)
![4-isopropoxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5788551.png)
![1-[(4-ethoxyphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B5788560.png)